molecular formula C12H16ClNO B8273121 N-(1-(4-chloromethylphenyl)-1-methylethyl)acetamide

N-(1-(4-chloromethylphenyl)-1-methylethyl)acetamide

Cat. No. B8273121
M. Wt: 225.71 g/mol
InChI Key: CPUQORKOOHXCGE-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a solution of N-(1-(4-hydroxymethylphenyl)-1-methylethyl)acetamide (18.24 g) in chloroform (180 ml) was added dropwise thionyl chloride (7.07 ml) over 10 min under ice-cooling and the mixture was stirred at room temperature for 20 hr. The reaction mixture was poured into water (1000 ml) and the organic layer was separated. The organic layer was washed with aqueous sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (19.17 g) as pale-yellow crystals, m.p.=124-125° C.
Name
N-(1-(4-hydroxymethylphenyl)-1-methylethyl)acetamide
Quantity
18.24 g
Type
reactant
Reaction Step One
Quantity
7.07 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH:12][C:13](=[O:15])[CH3:14])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.S(Cl)([Cl:18])=O.O>C(Cl)(Cl)Cl>[Cl:18][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH:12][C:13](=[O:15])[CH3:14])([CH3:11])[CH3:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
N-(1-(4-hydroxymethylphenyl)-1-methylethyl)acetamide
Quantity
18.24 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)C(C)(C)NC(C)=O
Name
Quantity
7.07 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C(C)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.